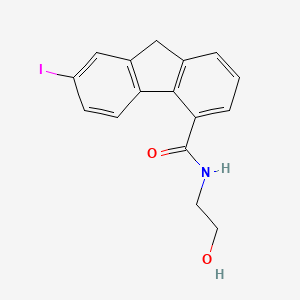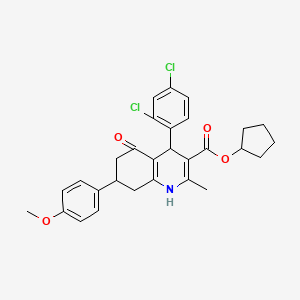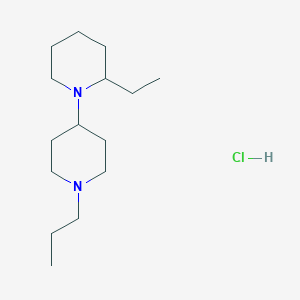
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has a molecular formula of C17H18FN3O5S.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in the progression of diseases. For example, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in various tissues. This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein expression, and the induction of apoptosis in cancer cells. Additionally, 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity for specific enzymes and proteins. This allows for more precise and targeted inhibition of specific cellular processes. However, one limitation of using 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, including:
1. Investigation of its potential as a therapeutic agent in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to improve the yield and purity of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
3. Exploration of its potential as a diagnostic tool for the detection of specific enzymes and proteins in various diseases.
4. Investigation of its potential as a drug delivery system for targeted delivery of therapeutic agents to specific tissues or cells.
5. Further elucidation of its mechanism of action and the identification of additional target enzymes and proteins.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-hydroxyaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with morpholine and sulfamic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential application as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, such as carbonic anhydrase and protein kinase A, which are involved in the pathology of these diseases.
Propiedades
IUPAC Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQPJDNBNZNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
![3-bromo-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4968408.png)

methyl]amine](/img/structure/B4968416.png)

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)

![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)
![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)